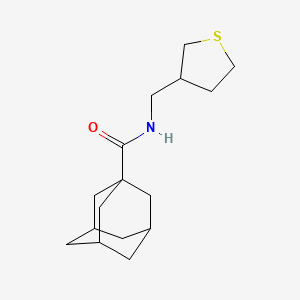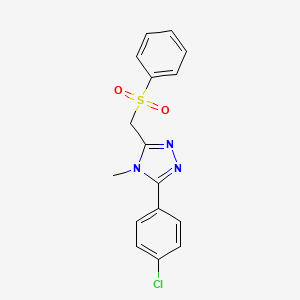![molecular formula C19H27NO3S B6716296 2-(1,1-dioxothiolan-3-yl)-N-[[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]acetamide](/img/structure/B6716296.png)
2-(1,1-dioxothiolan-3-yl)-N-[[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-dioxothiolan-3-yl)-N-[[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound features a unique structure that includes a dioxothiolan ring and an indane derivative, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxothiolan-3-yl)-N-[[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]acetamide typically involves multiple steps:
Formation of the Dioxothiolan Ring: The dioxothiolan ring can be synthesized through the oxidation of a thiolane derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Indane Derivative Preparation: The indane derivative can be synthesized through the reduction of indanone using reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reaction: The final step involves coupling the dioxothiolan ring with the indane derivative through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxothiolan-3-yl)-N-[[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(1,1-dioxothiolan-3-yl)-N-[[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential as a ROCK2 inhibitor, which could have implications in treating inflammatory diseases.
Biology: The compound’s ability to interact with specific molecular targets makes it a candidate for studying cellular pathways and mechanisms.
Industry: Its unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxothiolan-3-yl)-N-[[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]acetamide involves its interaction with molecular targets such as ROCK2. The compound binds to the hinge region of ROCK2, inhibiting its activity and thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Belumosudil: Another ROCK2 inhibitor with a different chemical structure.
Fasudil: A ROCK inhibitor used in the treatment of cerebral vasospasm.
Uniqueness
2-(1,1-dioxothiolan-3-yl)-N-[[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]acetamide is unique due to its dioxothiolan ring and indane derivative, which provide distinct chemical properties and biological activities compared to other ROCK inhibitors.
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-[[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S/c1-13(2)18-10-15(16-5-3-4-6-17(16)18)11-20-19(21)9-14-7-8-24(22,23)12-14/h3-6,13-15,18H,7-12H2,1-2H3,(H,20,21)/t14?,15-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZXCBUYDDYKBP-UFFKYAFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)CNC(=O)CC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H](C2=CC=CC=C12)CNC(=O)CC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-[2-(1,3-Dioxolan-2-yl)ethyl]piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one](/img/structure/B6716222.png)
![2-[(3-bromophenyl)methyl-(oxan-4-yl)amino]-N-methylacetamide](/img/structure/B6716230.png)
![N-[3-(3-methylpyridin-2-yl)cyclohexyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B6716233.png)
![N-[4-chloro-3-[(dimethylamino)methyl]phenyl]-2-cyclopropylpyridine-3-carboxamide](/img/structure/B6716247.png)
![5-chloro-N-[2-[(3-methoxybenzoyl)amino]ethyl]thiophene-3-carboxamide](/img/structure/B6716248.png)
![5-[(4-Bromo-1-methylpyrrol-2-yl)methyl-methylamino]pyridine-2-carbonitrile](/img/structure/B6716252.png)
![3-acetamido-N-[3-(3-chlorophenyl)propyl]-2-methylbenzamide](/img/structure/B6716257.png)
![2-[3-(difluoromethyl)phenyl]-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]acetamide](/img/structure/B6716264.png)
![2-(1-oxoisoquinolin-2-yl)-N-[(2-propan-2-yloxan-3-yl)methyl]acetamide](/img/structure/B6716271.png)


![(2-Tert-butylmorpholin-4-yl)-[2-(2-methoxyethoxy)phenyl]methanone](/img/structure/B6716303.png)
![9-[(3-chloro-4-fluorophenyl)methyl]-N,N-dimethylpurin-6-amine](/img/structure/B6716311.png)
![[1-(2-Tert-butylmorpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B6716317.png)
